molecular formula C21H21NO5 B1425788 2-(4-N-Fmoc-morpholin-2-YL)acetic acid CAS No. 885273-97-2

2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Cat. No.: B1425788
CAS No.: 885273-97-2
M. Wt: 367.4 g/mol
InChI Key: MWVJXGOSMIXASR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , which suggests that it may interact with proteins or peptides in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or peptides, possibly influencing their structure or function.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a biochemical used in proteomics research , it may influence the structure or function of proteins or peptides.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in custom synthesis. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-N-Fmoc-morpholin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a wide range of substituted acetic acid derivatives .

Scientific Research Applications

2-(4-N-Fmoc-morpholin-2-YL)acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    4-Fmoc-2-carboxymethyl-morpholine: This compound is structurally similar and shares similar applications in peptide synthesis.

    Fmoc-protected amino acids: These compounds also feature the Fmoc protective group and are used in peptide synthesis.

Uniqueness: 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is unique due to its specific structure, which combines the morpholine ring with the Fmoc-protected acetic acid moiety. This unique combination allows for selective reactions and applications in various fields of research .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVJXGOSMIXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183485
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-97-2
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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